molecular formula C10H12BrCl B13185525 1-Bromo-3-(3-chloro-2-methylpropyl)benzene

1-Bromo-3-(3-chloro-2-methylpropyl)benzene

Cat. No.: B13185525
M. Wt: 247.56 g/mol
InChI Key: PLAMPNKLNJRYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a 3-chloro-2-methylpropyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3-chloro-2-methylpropyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-chloro-2-methylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-chloro-2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring provides a stable framework for these reactions, allowing for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the 3-chloro-2-methylpropyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-bromo-3-(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H12BrCl/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8H,5,7H2,1H3

InChI Key

PLAMPNKLNJRYTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.